molecular formula C13H14O4 B6353230 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid CAS No. 945244-30-4

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid

Cat. No. B6353230
CAS RN: 945244-30-4
M. Wt: 234.25 g/mol
InChI Key: JBUHPCVBAHVTCW-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid, also known as BDP, is a chemical compound that has gained the attention of researchers. It is a useful research chemical .


Molecular Structure Analysis

The molecular formula of this compound is C13H14O4. The InChI code for this compound is 1S/C13H14O4/c14-12(15)13(5-1-2-6-13)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,14,15) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 234.25 g/mol. It is a solid at room temperature .

Advantages and Limitations for Lab Experiments

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from commercial suppliers. In addition, it is easy to handle and store, and is relatively stable in aqueous solutions. The compound is also soluble in a variety of organic solvents, making it useful for a variety of applications.
However, the compound has a number of limitations for use in laboratory experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is sensitive to light, making it difficult to use in experiments that require exposure to light. Finally, the compound is sensitive to oxidation, making it difficult to use in experiments that involve oxidation reactions.

Future Directions

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a wide range of potential applications in scientific research. Future research could focus on the development of new synthetic methods for the synthesis of the compound, as well as the development of new applications for the compound, such as in the synthesis of new pharmaceuticals and agrochemicals. In addition, future research could focus on the biochemical and physiological effects of the compound, as well as the development of new methods for the measurement of its effects. Finally, future research could focus on the development of new methods for the analysis and characterization of the compound, as well as the development of new methods for its detection and quantification.

Synthesis Methods

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid can be synthesized through a variety of methods. The most commonly used methods are the Williamson ether synthesis, the Wittig reaction, and the condensation of a cyclopentanone with an aldehyde. The Williamson ether synthesis involves the reaction of a cyclopentanone with an alkyl halide in the presence of a base. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde in the presence of a base. In the condensation reaction, a cyclopentanone is reacted with an aldehyde in the presence of an acid catalyst.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a starting material for the synthesis of various heterocyclic compounds, such as 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-thiol and 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-carboxylic acid. In addition, it is used as a reagent in the synthesis of various organic compounds, such as 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-carboxylic acid esters and 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acidxole-5-thiol esters.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-12(15)13(5-1-2-6-13)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUHPCVBAHVTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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